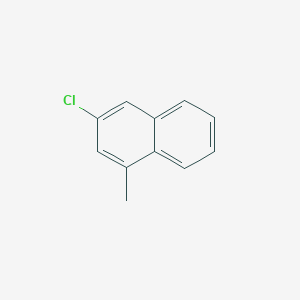

3-Chloro-1-methylnaphthalene

Descripción general

Descripción

3-Chloro-1-methylnaphthalene: is an organic compound with the molecular formula C11H9Cl . It belongs to the class of halogenated naphthalenes, which are derivatives of naphthalene where one or more hydrogen atoms are replaced by halogen atoms. This compound is characterized by the presence of a chlorine atom at the third position and a methyl group at the first position of the naphthalene ring system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methylnaphthalene typically involves the chlorination of 1-methylnaphthalene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted at a temperature range of 60°C to 70°C to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1-methylnaphthalene and chlorine gas into a reactor equipped with a catalyst bed. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring high efficiency and yield. The product is then purified through distillation or recrystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-1-methylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form 1-methylnaphthalene by removing the chlorine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed:

Substitution: Products include 3-hydroxy-1-methylnaphthalene, 3-amino-1-methylnaphthalene, and 3-thio-1-methylnaphthalene.

Oxidation: Products include 3-chloro-1-naphthoic acid and 3-chloro-1-naphthaldehyde.

Reduction: The major product is 1-methylnaphthalene.

Aplicaciones Científicas De Investigación

Chemistry: 3-Chloro-1-methylnaphthalene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound is used to study the metabolic pathways of halogenated aromatic compounds. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties .

Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other industrial products that require halogenated aromatic compounds .

Mecanismo De Acción

The mechanism of action of 3-Chloro-1-methylnaphthalene involves its interaction with cellular components and enzymes. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial and anticancer activities .

Molecular Targets and Pathways:

Proteins: The compound can modify protein structures and functions by forming covalent adducts.

DNA: It can cause DNA damage through alkylation or intercalation, leading to mutations or cell death.

ROS Generation: The compound can induce oxidative stress by generating ROS, which can damage cellular components

Comparación Con Compuestos Similares

1-Chloro-3-methylnaphthalene: Similar in structure but with the chlorine atom at the first position.

2-Chloro-4-methylnaphthalene: Another isomer with different substitution patterns.

1-Chloronaphthalene: A simpler compound with only one chlorine atom on the naphthalene ring .

Uniqueness: 3-Chloro-1-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific reactivity makes it valuable in synthetic chemistry for the preparation of targeted molecules. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry and drug development .

Actividad Biológica

3-Chloro-1-methylnaphthalene (C11H9Cl) is a halogenated aromatic compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and environmental studies. This article explores the compound's biological activity, including its mechanisms of action, metabolic pathways, and relevant case studies.

Overview of this compound

This compound is characterized by a chlorine atom at the third position and a methyl group at the first position of the naphthalene ring. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The chlorine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to structural modifications that may disrupt normal cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS through redox reactions, which can damage cellular components such as lipids, proteins, and nucleic acids.

- DNA Interaction : It has been observed that this compound can cause DNA damage via alkylation or intercalation, potentially leading to mutations or cell death.

Biological Activities

This compound exhibits various biological activities:

- Antimicrobial Properties : Studies indicate that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents .

- Anticancer Potential : Preliminary research suggests that this compound may have anticancer properties, possibly through mechanisms involving apoptosis and inhibition of cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : In a study focusing on halogenated naphthalenes, this compound demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .

- Antimicrobial Evaluation : A comparative study analyzed the antimicrobial efficacy of this compound against common pathogens. Results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria .

- Toxicological Assessment : Research assessing the toxicological profile of this compound revealed potential risks associated with its use, particularly concerning its mutagenic properties. The compound was shown to induce mutations in bacterial strains, raising concerns about its safety in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Significant |

| 2-Chloronaphthalene | Structure | Low | Moderate |

| 1-Methylnaphthalene | Structure | Low | Low |

This table illustrates that while related compounds may share some biological activities, this compound stands out due to its higher efficacy in both antimicrobial and anticancer contexts.

Propiedades

IUPAC Name |

3-chloro-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAHAOCNSXWPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595489 | |

| Record name | 3-Chloro-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104415-92-1 | |

| Record name | 3-Chloro-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.